molecular formula C20H20N4O2S2 B2777633 N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide CAS No. 1105219-99-5

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide

Cat. No.: B2777633
CAS No.: 1105219-99-5
M. Wt: 412.53
InChI Key: NANRLIZHMDMEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic thiophene-carboxamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a phenethylamino group and a thiophene-2-carboxamide moiety. Its structural complexity arises from the fusion of thiophene and pyrazole rings, which are further functionalized to enhance molecular interactions.

Properties

IUPAC Name

N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c25-18(21-9-8-14-5-2-1-3-6-14)11-24-19(15-12-27-13-16(15)23-24)22-20(26)17-7-4-10-28-17/h1-7,10H,8-9,11-13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANRLIZHMDMEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound’s molecular formula is C20H20N4O3SC_{20}H_{20}N_{4}O_{3}S, with a molecular weight of 396.47 g/mol. It features a thieno[3,4-c]pyrazole core, which is known for diverse biological activities. The structure includes a phenethylamine derivative and a thiophene carboxamide moiety, contributing to its pharmacological relevance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the thieno[3,4-c]pyrazole structure. For instance:

  • Cytotoxicity Testing : Compounds similar to this compound were screened against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). IC50 values were determined to assess potency .
CompoundCell LineIC50 (µM)
10bMCF-719.4 ± 0.22
10eMCF-714.5 ± 0.30
DoxorubicinMCF-740.0 ± 3.9

These results suggest that derivatives of this compound could serve as promising leads for anticancer drug development.

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:

  • EGFR Inhibition : Some derivatives have shown effective inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
  • PI3K Pathway Modulation : The phosphoinositide 3-kinase (PI3K) pathway is another target, with some compounds demonstrating significant antitumor efficacy through this mechanism .

Neuropharmacological Activity

In addition to anticancer properties, there is emerging evidence regarding the neuropharmacological effects of similar compounds:

  • Anticonvulsant and Sedative Effects : Research indicates that certain derivatives exhibit anticonvulsant properties in animal models, with effective doses ranging from 20 mg/kg to 44 mg/kg . These compounds showed promise in preventing seizures induced by pentylenetetrazol (PTZ).

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy profiles of related compounds:

  • Safety Profiles : In vitro studies assessed the cytotoxicity against normal human skin cells (BJ-1), revealing that some derivatives exhibit lower toxicity compared to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)
10bBJ-1221.7 ± 30
10eBJ-134.81 ± 4.5

This suggests a favorable safety profile for certain derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most relevant structural analog identified is N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide (CAS: 958587-54-7) . Below is a comparative analysis:

Property Target Compound Analog (CAS: 958587-54-7)
Core Structure Thieno[3,4-c]pyrazole with thiophene-2-carboxamide Identical core structure
Substituent at Position 2 2-(2-oxo-2-(phenethylamino)ethyl) group 4-Methoxyphenyl group
Functional Groups Amide, secondary amine (phenethylamino), ketone Methoxy, amide, ketone
Hydrogen-Bonding Potential High (amide N–H, ketone O, and phenethylamino N–H) Moderate (amide N–H, ketone O, methoxy O–CH3)
Predicted Solubility Lower lipophilicity due to polar phenethylamino group Higher lipophilicity from methoxyphenyl group

Key Differences and Implications

In contrast, the 4-methoxyphenyl group in the analog is aromatic and electron-rich, favoring π-π stacking and hydrophobic interactions . The methoxy group in the analog may improve membrane permeability due to increased lipophilicity, whereas the phenethylamino group could enhance aqueous solubility and metabolic stability.

Crystallographic Behavior: Hydrogen-bonding patterns in such compounds are critical for crystal packing. Etter’s graph-set analysis (as discussed in ) could classify interactions like N–H···O (amide/ketone) or C–H···π (aromatic) in both compounds . The phenethylamino group may form additional N–H···O/N–H···N interactions, leading to distinct crystal lattices compared to the methoxyphenyl analog.

Synthetic Challenges: Introducing the phenethylamino group requires selective alkylation/amination steps, which may complicate synthesis compared to the straightforward coupling of a methoxyphenyl moiety.

Research Findings and Data Gaps

Available Data:

  • The analog (CAS: 958587-54-7) is well-documented with synonyms and registry numbers but lacks experimental data (e.g., melting point, bioactivity) .
  • SHELX-based crystallography () and hydrogen-bond analysis () provide methodological frameworks for future studies on the target compound.

Critical Data Gaps:

  • Biological Activity: No comparative data on efficacy (e.g., kinase inhibition, antimicrobial activity) are available.
  • Physicochemical Properties : Experimental solubility, logP, and stability data are absent but essential for pharmaceutical profiling.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the thieno[3,4-c]pyrazole core via cyclization of thiophene derivatives with hydrazine/hydrazones . Subsequent functionalization includes coupling phenethylamino and thiophene-2-carboxamide groups. Critical parameters for purity optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
  • Temperature control : Reactions often require reflux (70–120°C) to drive completion while minimizing side products .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) is used post-synthesis .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Analytical techniques are critical:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms functional group integration (e.g., amide NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence/colorimetric substrates (e.g., ATPase assays for kinase activity) .
  • Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Binding studies : Surface plasmon resonance (SPR) to quantify interactions with putative targets like GPCRs or ion channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?

  • Methodological Answer : Systematic optimization involves:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, pH, catalyst loading) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances selectivity for heterocyclic intermediates .
  • pH control : Adjusting pH during amide coupling (e.g., using HOBt/EDCI in DMF) minimizes hydrolysis by-products .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer : Contradictions arise from subtle structural variations. Mitigation strategies include:

  • Co-crystallization studies : X-ray crystallography to map binding modes (e.g., interactions with active-site residues) .
  • Free-energy perturbation (FEP) calculations : Computational modeling to predict substituent effects on binding affinity .
  • Meta-analysis of analogs : Compare bioactivity data from analogs with defined substituents (e.g., chloro vs. methoxy groups on phenyl rings) .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

  • Methodological Answer :

  • Cryo-EM or X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., with kinases or receptors) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic/enthalpic contributions .
  • Metabolomics/proteomics : LC-MS/MS profiling to identify downstream pathway perturbations (e.g., apoptosis markers) .

Q. How to assess stability and degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, or pH extremes (pH 1–13) and monitor via HPLC .
  • Mass spectrometry : Identify degradation products (e.g., hydrolysis of amide bonds or oxidation of thiophene rings) .
  • Accelerated stability testing : Store at 25°C/60% RH for 1–3 months to simulate long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.